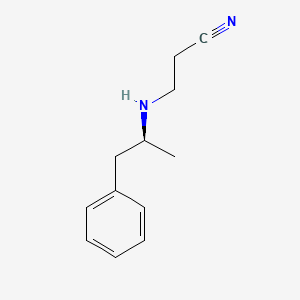

Fenproporex, (+)-

Description

BenchChem offers high-quality Fenproporex, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenproporex, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

37577-21-2 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

3-[[(2S)-1-phenylpropan-2-yl]amino]propanenitrile |

InChI |

InChI=1S/C12H16N2/c1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,9-10H2,1H3/t11-/m0/s1 |

InChI Key |

IQUFSXIQAFPIMR-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NCCC#N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCCC#N |

Origin of Product |

United States |

Foundational & Exploratory

Enantioselective Synthesis of (+)-Fenproporex: A Technical Guide

Introduction

(+)-Fenproporex, chemically known as (S)-3-(1-phenylpropan-2-ylamino)propanenitrile, is a stimulant of the phenethylamine (B48288) and amphetamine chemical classes. Due to the stereocenter at the alpha-carbon of the propyl chain, the synthesis of the enantiomerically pure (+)-isomer is of significant interest for pharmaceutical and research applications. This technical guide provides a comprehensive overview of a robust and highly stereoselective synthetic route to (+)-Fenproporex. The strategy hinges on the well-established Myers' asymmetric alkylation using a chiral pseudoephedrine auxiliary to construct the key chiral intermediate, (+)-amphetamine ((S)-1-phenylpropan-2-amine). This intermediate is then subjected to cyanoethylation to yield the final product. This approach offers high enantiomeric purity and good overall yields.

Synthetic Strategy Overview

The enantioselective synthesis of (+)-Fenproporex is accomplished in a three-stage process:

-

Chiral Auxiliary Attachment: (1S,2S)-(+)-Pseudoephedrine is acylated with propionyl chloride to form the corresponding propionamide (B166681). This amide serves as the substrate for the key stereoselective alkylation step.

-

Diastereoselective Alkylation and Auxiliary Cleavage: The pseudoephedrine propionamide undergoes a highly diastereoselective alkylation with benzyl (B1604629) bromide. The chiral auxiliary directs the approach of the electrophile, leading to the formation of the desired stereoisomer. Subsequent reductive cleavage of the auxiliary yields enantiomerically pure (+)-amphetamine.

-

Cyanoethylation: The final step involves the Michael addition of (+)-amphetamine to acrylonitrile, which selectively installs the cyanoethyl group on the nitrogen atom to afford (+)-Fenproporex.

Chemical Characterization of Fenproporex Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of Fenproporex hydrochloride. The document outlines its physicochemical properties, detailed analytical methodologies for its identification and quantification, and an exploration of its metabolic and signaling pathways. This guide is intended to serve as a valuable resource for professionals engaged in research, development, and analysis of this compound.

Physicochemical Properties

Fenproporex hydrochloride is a synthetic stimulant of the phenethylamine (B48288) and amphetamine classes. It is primarily known as a pro-drug to amphetamine and has been used as an anorectic for the treatment of obesity. A thorough understanding of its fundamental chemical and physical properties is essential for its proper handling, formulation, and analysis.

| Property | Value | Reference |

| Chemical Name | 3-[(1-methyl-2-phenylethyl)amino]propanenitrile hydrochloride | [1] |

| Synonyms | (±)-N-2-Cyanoethylamphetamine hydrochloride, Perphoxene, Gacilin, Solvolip | [1] |

| CAS Number | 16359-54-9 | [1] |

| Molecular Formula | C₁₂H₁₇ClN₂ | [2] |

| Molecular Weight | 224.73 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 146 °C | [3] |

| Solubility | Soluble in water and organic solvents | [1] |

| IUPAC Name | 3-(1-phenylpropan-2-ylamino)propanenitrile;hydrochloride | [2] |

Analytical Characterization: Experimental Protocols

Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of Fenproporex hydrochloride in various matrices. This section details the experimental protocols for the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of Fenproporex hydrochloride in pharmaceutical formulations and biological samples.

Instrumentation:

-

HPLC system with a UV detector

-

LiChrospher 100 RP-18 column (5 µm, 125 x 4.6 mm) or equivalent

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile, methanol, and 0.1% aqueous ammonium (B1175870) carbonate (50:10:40, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Accurately weigh and dissolve the sample containing Fenproporex hydrochloride in the mobile phase to achieve a suitable concentration.

-

For solid dosage forms, crush the tablet and extract the active ingredient with a known volume of the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the unequivocal identification and quantification of Fenproporex hydrochloride, particularly in complex matrices like biological fluids.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

-

Data acquisition and processing software

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 15 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Mode: Splitless

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Sample Preparation (Derivatization is often required):

-

Extraction: Perform a liquid-liquid extraction of the sample (e.g., urine) at an alkaline pH using an organic solvent like diethyl ether or a solid-phase extraction.

-

Derivatization: Evaporate the organic extract to dryness and add a derivatizing agent such as N-methyl-bis-trifluoroacetamide (MBTFA) or acetic anhydride (B1165640) to improve the chromatographic properties and mass spectral characteristics of Fenproporex and its metabolites.

-

Heat the mixture to facilitate the reaction, then inject the derivatized sample into the GC-MS system.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for the identification of Fenproporex hydrochloride by providing a unique fingerprint based on the vibrations of its functional groups.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

Experimental Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

Expected Characteristic Absorptions:

-

N-H stretch: A broad band in the region of 3300-3000 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹

-

C≡N stretch (nitrile): A sharp, medium intensity band around 2245 cm⁻¹

-

C=C stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹

-

C-N stretch: Bands in the region of 1250-1020 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the Fenproporex hydrochloride molecule, confirming the connectivity of atoms and the overall structure.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Experimental Parameters for ¹H NMR:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

Reference: Tetramethylsilane (TMS) at 0 ppm

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16 or more for good signal-to-noise ratio

Experimental Parameters for ¹³C NMR:

-

Solvent: CDCl₃ or DMSO-d₆

-

Pulse Sequence: Proton-decoupled experiment

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C

Expected Chemical Shifts (¹H NMR):

-

Aromatic protons: Signals in the range of 7.2-7.4 ppm

-

Aliphatic protons (propyl chain and ethyl linker): A complex pattern of signals in the upfield region (1.0-3.5 ppm)

-

N-H proton: A broad signal that may exchange with deuterium (B1214612) in the solvent

Metabolic Pathway

Fenproporex is extensively metabolized in the body, with the primary pathway involving its conversion to amphetamine. Understanding this metabolic fate is critical in both therapeutic and forensic contexts. The major metabolic transformations include N-dealkylation, aromatic hydroxylation, and subsequent conjugation.

Caption: Metabolic pathway of Fenproporex hydrochloride.

Signaling Pathway and Mechanism of Action

The pharmacological effects of Fenproporex are primarily mediated by its active metabolite, amphetamine. Amphetamine is a potent central nervous system stimulant that exerts its effects by increasing the synaptic concentrations of dopamine and norepinephrine (B1679862).

Amphetamine interacts with the dopamine transporter (DAT) and the norepinephrine transporter (NET) on presynaptic neurons. Instead of being a simple reuptake inhibitor, amphetamine acts as a substrate for these transporters and is transported into the presynaptic terminal. This process leads to a reversal of the transporter's direction, causing the efflux of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. The elevated levels of these neurotransmitters then stimulate their respective postsynaptic receptors, leading to the characteristic stimulant effects.

Caption: Signaling pathway of Fenproporex's active metabolite.

Logical Workflow for Characterization

The comprehensive characterization of a substance like Fenproporex hydrochloride follows a logical progression from fundamental identification to detailed structural and quantitative analysis.

Caption: Logical workflow for Fenproporex hydrochloride characterization.

References

Unraveling the Molecular Dynamics of (+)-Fenproporex: A Technical Guide to its Action on Catecholamine Reuptake

For Immediate Release

A Deep Dive into the Neuropharmacology of a Prodrug Stimulant

This technical guide provides a comprehensive analysis of the mechanism of action of (+)-Fenproporex, a sympathomimetic amine of the phenethylamine (B48288) class, with a specific focus on its interaction with catecholamine reuptake transporters. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its pharmacodynamics, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Executive Summary

(+)-Fenproporex is recognized primarily as a prodrug, undergoing rapid and extensive metabolism in vivo to its active metabolite, (+)-amphetamine.[1][2][3] Consequently, the pharmacological effects of (+)-Fenproporex on the central nervous system, including its impact on catecholamine systems, are predominantly mediated by (+)-amphetamine. This guide will therefore focus on the well-established mechanisms of (+)-amphetamine's interaction with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, while also addressing the direct actions of the parent compound where data is available. The primary mechanism of action is the inhibition of catecholamine reuptake, leading to increased synaptic concentrations of dopamine and norepinephrine.

The Prodrug Nature of (+)-Fenproporex

Upon oral administration, (+)-Fenproporex is readily absorbed and undergoes N-dealkylation to form (+)-amphetamine.[1] This metabolic conversion is a critical determinant of its pharmacological activity. Studies in rats have shown that after administration of fenproporex, significant concentrations of amphetamine and its metabolite, 4-hydroxyamphetamine, are detected in the brain.[1] The half-life of amphetamine following fenproporex administration was found to be approximately twice as long as after the administration of an equimolar dose of amphetamine itself, suggesting that fenproporex provides a sustained release of its active metabolite.[1]

Mechanism of Action at Catecholamine Transporters

The primary molecular targets of (+)-amphetamine, the active metabolite of (+)-Fenproporex, are the presynaptic transporters for dopamine (DAT) and norepinephrine (NET). Amphetamine acts as a competitive inhibitor of these transporters, and also as a substrate, leading to a complex series of events that ultimately increase the extracellular concentrations of these neurotransmitters.

Inhibition of Catecholamine Reuptake

Transporter-Mediated Efflux (Reverse Transport)

Beyond simple reuptake inhibition, (+)-amphetamine is also a substrate for DAT and NET. It is transported into the presynaptic terminal, a process that leads to a reversal of the normal transporter function. This results in the non-vesicular release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft, a phenomenon known as reverse transport or efflux. This efflux contributes significantly to the overall increase in synaptic catecholamine levels.

Quantitative Data on Transporter Interactions

The following table summarizes the available quantitative data for the interaction of (+)-amphetamine with the human dopamine, norepinephrine, and serotonin transporters. It is important to reiterate that these values reflect the activity of the primary active metabolite of (+)-Fenproporex.

| Compound | Transporter | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |

| (+)-Amphetamine | hDAT | 24.8 | 40.1 |

| hNET | 7.1 | 13.1 | |

| hSERT | 2100 | 3300 |

Data compiled from various sources. The exact values may vary depending on the experimental conditions and cell systems used.

Signaling Pathways and Logical Relationships

The interaction of (+)-amphetamine with catecholamine transporters initiates a cascade of events within the presynaptic neuron and the synapse. The following diagrams illustrate these processes.

Experimental Protocols

The characterization of compounds like (+)-Fenproporex and its metabolite, (+)-amphetamine, at monoamine transporters relies on established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of a compound for DAT, NET, or SERT.

Materials:

-

Cell membranes prepared from cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

-

Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Test compound ((+)-Fenproporex or (+)-amphetamine).

-

Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the reference compound in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a non-labeled ligand (for non-specific binding), or the test compound at various concentrations.

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Synaptosome Preparation and Neurotransmitter Uptake Assays

Neurotransmitter uptake assays using synaptosomes (isolated nerve terminals) are conducted to measure the functional effect of a compound on transporter activity (IC50 for reuptake inhibition).

Objective: To determine the concentration of a test compound that inhibits 50% (IC50) of the uptake of a radiolabeled neurotransmitter into synaptosomes.

Materials:

-

Fresh brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or cortex for NET).

-

Sucrose (B13894) buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Krebs-Ringer-HEPES buffer.

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Test compound.

-

Uptake inhibitors for defining non-specific uptake (e.g., nomifensine (B1679830) for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

-

Homogenizer.

-

Centrifuge.

Procedure:

-

Synaptosome Preparation:

-

Dissect the brain region of interest in ice-cold sucrose buffer.

-

Homogenize the tissue.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in an appropriate buffer.

-

-

Uptake Assay:

-

Pre-incubate the synaptosomes with the test compound at various concentrations or a reference inhibitor.

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period at a physiological temperature (e.g., 37°C).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value by analyzing the concentration-response curve for the inhibition of neurotransmitter uptake.

-

Conclusion

The primary mechanism of action of (+)-Fenproporex on catecholamine reuptake is indirect, stemming from its in vivo conversion to the potent monoamine reuptake inhibitor and releasing agent, (+)-amphetamine. The resulting increase in synaptic dopamine and norepinephrine underlies its stimulant and anorectic effects. While direct interaction of the parent compound with catecholamine transporters cannot be entirely ruled out, the available evidence strongly suggests that its pharmacological profile is overwhelmingly dictated by its active metabolite. Future research focusing on the in vitro characterization of (+)-Fenproporex at DAT, NET, and SERT would provide a more complete understanding of its direct pharmacological activity, if any. The experimental protocols detailed herein provide a robust framework for such investigations.

References

Neuropharmacological Profile of (+)-Fenproporex in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenproporex is a psychostimulant drug of the phenethylamine (B48288) and amphetamine chemical classes, primarily utilized as an anorectic for the treatment of obesity. Its neuropharmacological effects are largely attributed to its rapid in vivo metabolism to (+)-amphetamine. This technical guide provides a comprehensive overview of the neuropharmacological profile of (+)-Fenproporex in rodent models, detailing its mechanism of action, behavioral effects, and the underlying neurobiological pathways. This document synthesizes quantitative data from various studies into structured tables, provides detailed experimental protocols for key assays, and visualizes complex biological processes and workflows using Graphviz diagrams to facilitate a deeper understanding for research and drug development purposes.

Mechanism of Action

The primary mechanism of action of (+)-Fenproporex is indirect and relies on its metabolic conversion to (+)-amphetamine.[1] Once formed, (+)-amphetamine exerts its effects by targeting monoamine transporters, leading to a significant increase in the extracellular concentrations of dopamine (B1211576) (DA), and to a lesser extent, norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT).[2][3]

The key actions of (+)-amphetamine at the presynaptic terminal include:

-

Inhibition of Monoamine Reuptake: (+)-Amphetamine competitively inhibits the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), blocking the reuptake of these neurotransmitters from the synaptic cleft.[2][3]

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: (+)-Amphetamine disrupts the sequestration of monoamines into synaptic vesicles by inhibiting VMAT2. This leads to an accumulation of cytosolic dopamine.

-

Induction of Reverse Transport: By increasing cytosolic dopamine levels and interacting with the transporters, (+)-amphetamine induces a reversal of DAT, NET, and SERT function, causing the non-vesicular release of monoamines into the synapse.

The following diagram illustrates the primary mechanism of action of (+)-amphetamine, the active metabolite of (+)-Fenproporex, at a dopaminergic synapse.

Dopamine Receptor Signaling Pathways

The elevated synaptic dopamine resulting from (+)-amphetamine action stimulates postsynaptic dopamine receptors, primarily D1 and D2 receptors, initiating distinct intracellular signaling cascades.

D1 Receptor Signaling (Gs-coupled): Activation of D1-like receptors (D1 and D5) stimulates the Gs/olf alpha subunit of the G-protein complex. This activates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), leading to the modulation of gene expression and neuronal excitability.

D2 Receptor Signaling (Gi-coupled): Activation of D2-like receptors (D2, D3, and D4) stimulates the Gi/o alpha subunit of the G-protein complex. This has two primary effects:

-

Inhibition of adenylyl cyclase, leading to a decrease in cAMP levels and subsequent reduction in PKA activity.

-

Activation of Phospholipase C (PLC) by the βγ subunits of the G-protein. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).

Quantitative Data

Monoamine Transporter Binding Affinities

The affinity of (+)-amphetamine, the active metabolite of (+)-Fenproporex, for monoamine transporters has been characterized in rat brain tissue.

| Compound | Transporter | Brain Region | Ki (nM) | Reference |

| (+)-Amphetamine | Dopamine Transporter (DAT) | Synaptosomes | 34 | [2][3] |

| (+)-Amphetamine | Norepinephrine Transporter (NET) | Synaptosomes | 39 | [2][3] |

| (+)-Amphetamine | Serotonin Transporter (SERT) | Synaptosomes | 3800 | [2][3] |

Behavioral Effects in Rodents

(+)-Fenproporex induces a range of behavioral changes in rodents, consistent with its classification as a psychostimulant.

Table 2.1: Locomotor Activity in Rats

| Treatment | Dose (mg/kg, i.p.) | Sex | Time Point | Locomotor Activity (counts) | Reference |

| Saline | - | Male | Acute | 608 ± 419 | |

| (+)-Fenproporex | 10 | Male | Acute | 677 ± 354 | |

| Saline | - | Male | Chronic (60 days) | 701 ± 423 | |

| (+)-Fenproporex | 10 | Male | Chronic (60 days) | 908 ± 479 | |

| Saline | - | Female | Acute | 817 ± 350 | |

| (+)-Fenproporex | 10 | Female | Acute | 1177 ± 282 | |

| Saline | - | Female | Chronic (60 days) | 623 ± 274 | |

| (+)-Fenproporex | 10 | Female | Chronic (60 days) | 1511 ± 573 |

Table 2.2: Stereotyped Behavior in Rats

| Treatment | Dose (mg/kg, i.p.) | Sex | Stereotypy Score | Reference |

| Methamphetamine | 2.5 | Male | 3.8 ± 0.3 | |

| (+)-Fenproporex | 10 | Male | 6.0 ± 0.9 | |

| Methamphetamine | 5.0 | Female | 15.4 ± 1.9 | |

| (+)-Fenproporex | 20 | Female | 9.7 ± 1.3 |

Table 2.3: Anorectic Effects in Male Rats

| Treatment | Dose (mg/kg, i.p.) | Food Intake (g) | Weight Gain (g) | Reference |

| Saline | - | 12.8 ± 2.5 | 38 ± 10 | |

| Methamphetamine | 2.5 | 4.7 ± 4.0 | 25 ± 1.0 | |

| (+)-Fenproporex | 10 | 4.4 ± 2.0 | 27 ± 3.0 |

Experimental Protocols

In Vivo Microdialysis for Dopamine Release

This protocol describes a general procedure for measuring extracellular dopamine levels in the striatum of freely moving rats following the administration of a psychostimulant like (+)-amphetamine, the active metabolite of (+)-Fenproporex.[4][5][6]

3.1.1. Materials and Reagents

-

Adult male Wistar or Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Guide cannula (26-gauge) and dummy cannula

-

Microdialysis probes (e.g., 4mm membrane, 20 kDa cutoff)

-

Microinfusion pump and liquid swivel

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): NaCl, KCl, CaCl2, MgCl2, NaHCO3, Na2HPO4, glucose, pH 7.4

-

(+)-Fenproporex hydrochloride

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Perchloric acid

3.1.2. Surgical Procedure

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Expose the skull and drill a small hole over the target brain region (e.g., striatum; coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).

-

Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement and surgical screws.

-

Insert a dummy cannula to maintain patency of the guide.

-

Allow the animal to recover for at least 5-7 days with appropriate post-operative care.

3.1.3. Microdialysis Procedure

-

On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe.

-

Connect the probe inlet to the microinfusion pump via a liquid swivel and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow the system to stabilize for 1-2 hours to establish a stable baseline of dopamine levels.

-

Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of perchloric acid to prevent dopamine degradation.

-

Administer (+)-Fenproporex via the desired route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples at regular intervals for several hours post-administration.

-

Store samples at -80°C until analysis.

3.1.4. Sample Analysis

-

Thaw dialysate samples on ice.

-

Inject a fixed volume of each sample into the HPLC-ECD system.

-

Separate dopamine from other compounds using a reverse-phase C18 column.

-

Quantify dopamine concentration based on the electrochemical signal compared to a standard curve.

3.1.5. Histological Verification

-

At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Remove the brain, section it, and stain the sections to verify the correct placement of the microdialysis probe track.

Locomotor Activity Assessment

This protocol outlines the procedure for measuring spontaneous locomotor activity in an open field arena.[7][8][9][10][11]

3.2.1. Apparatus

-

Open field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material. The arena is often equipped with a grid of infrared beams or a video tracking system to automatically record activity.

3.2.2. Procedure

-

Habituate the animals to the testing room for at least 30-60 minutes before the test.

-

Clean the open field arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

-

Gently place the animal in the center of the arena.

-

Record locomotor activity for a predetermined period (e.g., 30-60 minutes).

-

Key parameters to measure include:

-

Total distance traveled

-

Horizontal activity (beam breaks)

-

Vertical activity (rearing)

-

Time spent in the center versus the periphery of the arena.

-

-

After the session, return the animal to its home cage.

Stereotyped Behavior Assessment

This protocol describes a common method for scoring stereotyped behaviors induced by psychostimulants.[12][13][14][15][16]

3.3.1. Observation and Scoring

-

Following administration of (+)-Fenproporex, place the animal in a clear observation cage.

-

At regular intervals (e.g., every 5 or 10 minutes) for a set duration (e.g., 60-90 minutes), an observer blind to the treatment conditions scores the animal's behavior based on a rating scale.

-

A commonly used stereotypy rating scale:

-

0: Asleep or inactive.

-

1: Active, but with normal exploratory behavior.

-

2: Increased locomotor activity with some repetitive movements.

-

3: Repetitive movements of the head (head weaving) and sniffing along a fixed path.

-

4: Continuous sniffing, licking, or biting of the cage.

-

5: Intense, continuous sniffing, licking, or biting focused on a small area of the cage.

-

6: Dyskinetic-like movements of the limbs or mouth, with or without vocalization.

-

Conclusion

The neuropharmacological profile of (+)-Fenproporex in rodent models is predominantly that of its active metabolite, (+)-amphetamine. It acts as a potent, indirect dopamine agonist, leading to significant increases in locomotor activity, stereotyped behaviors, and anorexia. Chronic administration can lead to alterations in memory and anxiety-like states. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals investigating the effects of (+)-Fenproporex and related compounds. Future research should aim to further elucidate the specific binding profile of (+)-Fenproporex itself and to explore the long-term neuroadaptations resulting from its chronic use.

References

- 1. (+)-Amphetamine binding to rat hypothalamus: relation to anorexic potency for phenylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Concomitant characterization of behavioral and striatal neurotransmitter response to amphetamine using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of amphetamine in rat brain by in vivo microdialysis and ion-pairing liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. anilocus.com [anilocus.com]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. Open field (animal test) - Wikipedia [en.wikipedia.org]

- 10. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]

- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. maze.conductscience.com [maze.conductscience.com]

- 14. researchgate.net [researchgate.net]

- 15. currentseparations.com [currentseparations.com]

- 16. A novel method for automatic quantification of psychostimulant-evoked route-tracing stereotypy: application to Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Conversion of (+)-Fenproporex to (+)-Amphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenproporex, a psychostimulant drug of the phenethylamine (B48288) and amphetamine chemical classes, has been utilized as an anorectic for the treatment of obesity.[1] Despite its intended therapeutic use, a significant body of research has demonstrated that (+)-fenproporex is extensively metabolized in vivo to (+)-amphetamine, a potent central nervous system stimulant.[2][3] This biotransformation is a critical consideration in both therapeutic and forensic contexts, as the resulting amphetamine can elicit pronounced pharmacological effects and lead to positive findings in amphetamine-specific drug tests.[4][5][6] This technical guide provides a comprehensive overview of the in vivo metabolism of (+)-fenproporex to (+)-amphetamine, presenting key quantitative data, detailing experimental methodologies, and visualizing the metabolic pathway and experimental workflows.

Metabolic Pathway

The primary metabolic fate of (+)-fenproporex in vivo is N-dealkylation, which cleaves the N-cyanoethyl group to yield (+)-amphetamine.[7] This conversion is rapid and substantial, with studies indicating that a large portion, ranging from 30% to 80%, of fenproporex is converted to amphetamine.[1][2][8] While N-dealkylation is the major pathway, further metabolism can occur. Two partially overlapping metabolic pathways have been postulated: ring degradation through aromatic hydroxylation and subsequent methylation, and side-chain degradation via N-dealkylation to amphetamine.[9] A minor pathway involves the beta-hydroxylation of amphetamine to form norephedrine.[2]

References

- 1. Fenproporex - Wikipedia [en.wikipedia.org]

- 2. Fenproporex | C12H16N2 | CID 61810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Brain energy metabolism is activated after acute and chronic administration of fenproporex in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Amphetamine and fenproporex levels following multidose administration of fenproporex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of amphetamine following administration of fenproporex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. redalyc.org [redalyc.org]

- 9. researchgate.net [researchgate.net]

The Anorectic Effects of (+)-Fenproporex: A Technical Guide on its Impact on Feeding Behavior and Satiety Centers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenproporex is a psychostimulant of the phenethylamine (B48288) and amphetamine classes, historically utilized as an anorectic for the treatment of obesity. Its primary mechanism of action is indirect, functioning as a prodrug for (+)-amphetamine. Following administration, (+)-Fenproporex is substantially metabolized to (+)-amphetamine, which exerts potent effects on the central nervous system to suppress appetite. This technical guide provides a comprehensive overview of the effects of (+)-Fenproporex on feeding behavior and the underlying neurobiological mechanisms within the brain's satiety centers. It details the signaling pathways, summarizes quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate these effects.

Introduction

Obesity is a significant global health issue, driving research into pharmacological interventions that can modulate appetite and energy balance. Anorectic agents, which reduce appetite, have been a cornerstone of such research. (+)-Fenproporex was developed in the 1960s for this purpose[1][2]. Understanding its metabolic fate and the subsequent actions of its primary metabolite, (+)-amphetamine, is crucial for comprehending its efficacy and side-effect profile. This document will delve into the molecular and neurocircuitry-level mechanisms by which (+)-Fenproporex, via (+)-amphetamine, influences the hypothalamic centers that govern hunger and satiety.

Pharmacokinetics and Metabolism

The pharmacological activity of (+)-Fenproporex is primarily attributable to its in vivo conversion to (+)-amphetamine[1][2][3][4]. A significant portion of orally administered (+)-Fenproporex is rapidly metabolized, leading to systemic levels of (+)-amphetamine[3].

Table 1: Pharmacokinetic Parameters of (+)-Fenproporex and its Metabolite (+)-Amphetamine in Humans

| Parameter | (+)-Fenproporex | (+)-Amphetamine (from Fenproporex) | Reference(s) |

| Dose | 25 mg (oral) | 25 mg (oral Fenproporex) | [5][6] |

| Time to Peak Concentration (Tmax) | 1.00 - 1.50 hours | 1.50 - 4.00 hours | [5][6] |

| Peak Concentration (Cmax) in Oral Fluid | 70.7 - 227.5 µg/L | 33.0 - 150.9 µg/L | [5][6] |

Mechanism of Action in Satiety Centers

The anorectic effects of (+)-Fenproporex are mediated by the action of (+)-amphetamine on key satiety centers within the central nervous system, most notably the hypothalamus[7][8][9][10].

Primary Molecular Targets: DAT and NET

(+)-Amphetamine is a potent norepinephrine-dopamine reuptake inhibitor[11][12]. It competitively binds to the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations[12][13][14]. Studies indicate that amphetamines exhibit a high affinity for both transporters, with some evidence suggesting a greater affinity for NET over DAT[11][12]. This elevation of synaptic dopamine and norepinephrine in the hypothalamus is the primary trigger for the downstream signaling that leads to appetite suppression[15][16].

Modulation of Hypothalamic Satiety Circuits

The hypothalamus, particularly the arcuate nucleus (ARC), integrates peripheral and central signals to regulate energy homeostasis[7][10]. The increased dopaminergic and noradrenergic tone produced by (+)-amphetamine directly modulates two critical, opposing neuronal populations within the ARC:

-

Inhibition of Orexigenic NPY/AgRP Neurons: (+)-Amphetamine suppresses the activity of neurons that co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP)[17][18]. These neurons are powerful stimulators of food intake (orexigenic). Studies in rats have demonstrated that amphetamine treatment leads to a down-regulation of NPY gene expression in the hypothalamus[17][18][19].

-

Activation of Anorexigenic POMC/CART Neurons: Concurrently, (+)-amphetamine stimulates neurons that co-express Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-Regulated Transcript (CART)[17][18][20][21]. These neurons are anorexigenic, promoting satiety and reducing food intake. Amphetamine administration has been shown to increase the expression of POMC in the hypothalamus[17][18].

The net effect of this dual action is a powerful shift in the hypothalamic balance away from hunger and towards satiety.

Downstream Signaling Pathways

The activation of POMC neurons leads to the cleavage of the POMC pro-peptide and the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then acts on melanocortin receptors (MC3R and MC4R) in downstream hypothalamic nuclei, such as the paraventricular nucleus (PVN), to signal satiety[17][22].

Furthermore, research indicates the involvement of the Phosphatidylinositol 3-kinase (PI3K) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in mediating amphetamine's effects. Studies have shown that amphetamine treatment increases the expression and phosphorylation of STAT3 in the hypothalamus, and that blocking STAT3 can partially reverse the anorectic effects of amphetamine[17][18]. This suggests that the PI3K-STAT3 pathway is a key intracellular mediator of the changes in NPY and POMC neuronal function.

Effects on Feeding Behavior: Quantitative Data

The neurochemical changes induced by (+)-Fenproporex translate into measurable reductions in food intake and body weight.

Table 2: Effects of (+)-Fenproporex on Food Intake and Body Weight in Male Wistar Rats

| Treatment Group | Dose (i.p.) | Acute Food Intake (g) | Chronic Weight Gain (g) | Reference(s) |

| Saline (Control) | N/A | 12.8 ± 2.5 | 38 ± 10 | [23] |

| (+)-Fenproporex | 10 mg/kg | 4.4 ± 2.0 | 27 ± 3.0 | [23] |

| Methamphetamine | 2.5 mg/kg | 4.7 ± 4.0 | 25 ± 1.0 | [23] |

| Data presented as mean ± SD. Chronic treatment was for 60 days. |

Table 3: Weight Loss in Human Clinical Trials with (+)-Fenproporex

| Duration of Treatment | Average Weight Reduction vs. Placebo | Reference(s) |

| 2 Months | 1.55 kg | [24] |

| 6 Months | 3.8 kg | [24] |

| 1 Year | 4.7 kg | [24] |

| Data from a systematic review of placebo-controlled trials. Doses ranged from 20 to 33.6 mg/day. |

Experimental Protocols

The investigation of anorectic agents like (+)-Fenproporex involves a variety of preclinical and clinical methodologies.

Preclinical Assessment of Anorectic Effects in Rodents

This protocol outlines a typical workflow for evaluating the impact of a test compound on feeding behavior.

-

Animal Model: Male Sprague-Dawley or Wistar rats (250-350g) are commonly used[23][25]. Animals are individually housed to allow for accurate food intake measurement.

-

Habituation: Animals are acclimated to the housing conditions, handling, and injection procedures for at least one week prior to the experiment to minimize stress-induced effects on feeding.

-

Drug Administration: (+)-Fenproporex is dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at specified doses (e.g., 5, 10, 20 mg/kg)[23][26]. Control animals receive vehicle injections.

-

Measurement of Food Intake and Body Weight: Pre-weighed amounts of standard laboratory chow are provided. Food intake and body weight are measured at regular intervals (e.g., 2, 4, 8, and 24 hours) post-injection for acute studies, and daily for chronic studies[23].

-

Data Analysis: Food consumption is calculated by subtracting the weight of the remaining food from the initial amount. Data are typically analyzed using ANOVA followed by post-hoc tests to compare drug-treated groups with the vehicle control group.

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals[27][28][29].

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting a specific brain region such as the lateral hypothalamus or the arcuate nucleus. Animals are allowed to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused at a low, constant flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: After a stabilization period, several baseline dialysate samples are collected to establish basal neurotransmitter levels.

-

Drug Administration and Sampling: (+)-Fenproporex is administered systemically (e.g., i.p.), and dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours.

-

Sample Analysis: The collected dialysate is analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the concentrations of dopamine, norepinephrine, and their metabolites.

Conclusion

(+)-Fenproporex exerts its anorectic effects through its primary metabolite, (+)-amphetamine. The mechanism is centrally mediated and involves the inhibition of dopamine and norepinephrine reuptake in the hypothalamus. This neurochemical change leads to a functional shift in the activity of the arcuate nucleus, suppressing orexigenic NPY/AgRP neuronal pathways while enhancing anorexigenic POMC/CART signaling. Downstream pathways, including melanocortin and PI3K-STAT3 signaling, are critically involved in translating these neuronal changes into the behavioral outcome of reduced food intake. While effective in promoting modest weight loss, the amphetamine-mediated mechanism also carries a risk of central nervous system stimulation and potential for abuse, which must be considered in its risk-benefit assessment. The experimental protocols and quantitative data presented here provide a technical foundation for professionals engaged in the research and development of centrally-acting anti-obesity therapeutics.

References

- 1. Fenproporex - Wikipedia [en.wikipedia.org]

- 2. Fenproporex [chemeurope.com]

- 3. Metabolism and disposition of N-(2-cyanoethyl)amphetamine (fenproporex) and amphetamine: study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fenproporex increases locomotor activity and alters energy metabolism, and mood stabilizers reverse these changes: a proposal for a new animal model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fenproporex and amphetamine pharmacokinetics in oral fluid after controlled oral administration of fenproporex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Neurochemical regulators of food behavior for pharmacological treatment of obesity: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Hypothalamic regulation of food intake and clinical therapeutic applications. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]

- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 14. Adderall and Academia: How Amphetamine binds in the Human Norepinephrine Transporter Protein [vtechworks.lib.vt.edu]

- 15. Feeding: satiety signal from intestine triggers brain's noradrenergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interplay of Dopamine and Food Signals: Examining the Interaction of Dopamine and Homeostatic Signals in Food-motivated Behavior | Auctores [auctoresonline.org]

- 17. Involvement of hypothalamic PI3K-STAT3 signalling in regulating appetite suppression mediated by amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Involvement of hypothalamic PI3K–STAT3 signalling in regulating appetite suppression mediated by amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amphetamine-evoked changes of oxidative stress and neuropeptide Y gene expression in hypothalamus: regulation by the protein kinase C-delta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CART in the regulation of appetite and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hypothalamic cocaine- and amphetamine-regulated transcript (CART) and agouti-related protein (AgRP) neurons coexpress the NOP1 receptor and nociceptin alters CART and AgRP release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. animalcare.umich.edu [animalcare.umich.edu]

- 23. A comparative study of the anorectic and behavioral effects of fenproporex on male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. redalyc.org [redalyc.org]

- 25. Food Intake in Laboratory Rats Provided Standard and Fenbendazole-supplemented Diets - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effects of acute and chronic administration of fenproporex on DNA damage parameters in young and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 29. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Behavioral Pharmacology of (+)-Fenproporex in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenproporex, a psychostimulant of the phenethylamine (B48288) class, has been utilized clinically as an anorectic. However, its pharmacological profile, largely attributed to its in vivo conversion to (+)-amphetamine, raises significant interest in its behavioral effects. This technical guide provides a comprehensive overview of the behavioral pharmacology of (+)-Fenproporex in rats, synthesizing key findings on its stimulant, anorectic, and other behavioral properties. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research in the field. All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

Introduction

(+)-Fenproporex, or N-(2-cyanoethyl)amphetamine, is a central nervous system (CNS) stimulant that has been prescribed for the short-term management of obesity. Its primary mechanism of action is understood to be mediated through its metabolic conversion to (+)-amphetamine.[1][2][3][4] Amphetamine and its derivatives are known to increase extracellular levels of dopamine (B1211576) and other monoamines in the brain, leading to a range of behavioral effects including increased locomotor activity, stereotypy, and reduced food intake.[5][6] Understanding the specific behavioral pharmacology of (+)-Fenproporex in preclinical models, such as the rat, is crucial for elucidating its therapeutic potential and abuse liability. This guide aims to provide a detailed technical summary of the existing research.

Core Pharmacological Effects

Metabolism and Mechanism of Action

In vivo, (+)-Fenproporex is readily metabolized to (+)-amphetamine through the cleavage of the N-cyanoethyl group.[3][4] This metabolic conversion is a critical determinant of its pharmacological activity. The resulting (+)-amphetamine then acts as a potent releaser and reuptake inhibitor of dopamine (DA) and norepinephrine (B1679862) (NE) in the CNS.[6][7] This leads to increased synaptic concentrations of these neurotransmitters, particularly in brain regions associated with reward, motivation, and motor control, such as the nucleus accumbens and striatum.

Figure 1: Metabolic conversion of (+)-Fenproporex and its subsequent mechanism of action on dopaminergic neurons.

Locomotor Activity

Consistent with its amphetamine-like properties, (+)-Fenproporex administration in rats leads to a significant increase in locomotor activity. This is a hallmark of central nervous system stimulants and is often used as a primary behavioral assay.

Table 1: Effects of (+)-Fenproporex on Locomotor Activity in Rats

| Study | Animal Model | Dose (mg/kg, i.p.) | Treatment | Key Findings |

| Mattei & Carlini, 1996[5] | Male Wistar Rats | 10 | Acute | Increased motor activity (mean counts ± SD: 677 ± 354) compared to saline. |

| Mattei & Carlini, 1996[5] | Male Wistar Rats | 10 | Chronic (60 days) | Sustained increase in motor activity (mean counts ± SD: 908 ± 479). |

| Mattei & Carlini, 1996[5] | Female Wistar Rats | 10 | Acute | More pronounced increase in motor activity compared to males (mean counts ± SD: 1177 ± 282). |

| Mattei & Carlini, 1996[5] | Female Wistar Rats | 10 | Chronic (60 days) | Significant and sustained increase in motor activity (mean counts ± SD: 1511 ± 573). |

| Rezin et al., 2014[1] | Male Wistar Rats | Not specified | Acute & Chronic | Increased locomotor activity. |

| Planas et al., 2015[7] | Adolescent Male Wistar Rats | 3 | Acute | Increased locomotor activity. Repeated testosterone (B1683101) pretreatment led to behavioral sensitization to fenproporex. |

| Planas et al., 2015[7] | Adult Male Wistar Rats | 3 | Acute | Increased locomotor activity. No behavioral sensitization observed after repeated testosterone pretreatment. |

Experimental Protocol: Locomotor Activity Assessment

-

Animals: Male or female Wistar or Sprague-Dawley rats, group-housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

-

Apparatus: Open-field arenas (e.g., 40x40x40 cm) equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.

-

Procedure:

-

Rats are habituated to the testing room for at least 60 minutes before the experiment.

-

Animals are administered (+)-Fenproporex (various doses) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

-

Immediately after injection, rats are placed individually into the open-field arenas.

-

Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).

-

Data are typically analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

-

-

Key Parameters Measured:

-

Total distance traveled

-

Horizontal activity (beam breaks)

-

Vertical activity (rearing)

-

Stereotyped behaviors (e.g., sniffing, licking, head weaving) may be scored by a trained observer.

-

Figure 2: A generalized experimental workflow for assessing locomotor activity in rats following (+)-Fenproporex administration.

Anorectic Effects

(+)-Fenproporex significantly reduces food intake in rats, which is consistent with its clinical use as an appetite suppressant.

Table 2: Anorectic Effects of (+)-Fenproporex in Rats

| Study | Animal Model | Dose (mg/kg, i.p.) | Key Findings |

| Mattei & Carlini, 1996[5] | Male Wistar Rats | 10 | Significant decrease in food intake (mean grams ± SD: 4.4 ± 2.0) compared to saline (12.8 ± 2.5). |

| Mattei & Carlini, 1996[5] | Male Wistar Rats | 10 | Reduced weight gain (mean grams ± SD: 27 ± 3.0) compared to saline (38 ± 10). |

| Mattei & Carlini, 1996[5] | Female Wistar Rats | 10 | Less pronounced anorectic effect compared to males at this dose. Higher doses (20 mg/kg) were required for a complete blockade of food intake. |

Experimental Protocol: Food Intake Measurement

-

Animals: Adult male or female rats, often food-deprived for a set period (e.g., 12-24 hours) to ensure robust feeding behavior.

-

Procedure:

-

Animals are habituated to the testing cages and the specific diet to be used.

-

At the start of the dark cycle (when rats are most active and eat), animals are administered (+)-Fenproporex or vehicle.

-

A pre-weighed amount of food is presented to each rat.

-

Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and accounting for any spillage.

-

Water intake and body weight changes are also typically monitored.

-

Abuse Potential Assessment

Drug Discrimination

Drug discrimination studies assess the subjective effects of a drug. Rats can be trained to recognize the interoceptive cues produced by a specific drug and differentiate them from vehicle.

Experimental Protocol: Drug Discrimination

-

Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering a reinforcer (e.g., food pellet or sweetened liquid).

-

Training Phase:

-

Rats are trained to press one lever (the "drug" lever) to receive a reinforcer after being injected with a training dose of a known psychostimulant (e.g., d-amphetamine).

-

On alternate days, they are trained to press the other lever (the "vehicle" lever) to receive a reinforcer after a vehicle injection.

-

Training continues until the rats reliably select the correct lever based on the injection they received (e.g., >80% correct responses).

-

-

Testing Phase:

-

Once the discrimination is established, test sessions are conducted where various doses of (+)-Fenproporex are administered.

-

The percentage of responses on the drug-appropriate lever is measured. Full substitution (≥80% on the drug lever) would suggest that (+)-Fenproporex produces subjective effects similar to the training drug.

-

Self-Administration

Intravenous self-administration is the gold standard for assessing the reinforcing effects of a drug, which is a key indicator of its abuse potential.

Experimental Protocol: Intravenous Self-Administration

-

Surgical Preparation: Rats are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to an infusion pump.

-

Apparatus: Operant conditioning chambers with two levers. One lever is "active" (results in a drug infusion) and the other is "inactive" (has no programmed consequence).

-

Acquisition Phase:

-

Rats are placed in the chambers and learn to press the active lever to receive an infusion of (+)-Fenproporex.

-

Sessions are typically 2-6 hours long, and the number of infusions per session is recorded.

-

-

Dose-Response and Progressive Ratio Schedules:

-

A dose-response curve can be generated by varying the dose of (+)-Fenproporex per infusion to determine the most reinforcing dose.

-

A progressive ratio schedule , where the number of lever presses required for each subsequent infusion increases, is used to measure the "breakpoint" - the point at which the rat is no longer willing to work for the drug. A higher breakpoint indicates a stronger reinforcing effect.

-

Other Behavioral and Neurochemical Effects

Cognitive and Non-Cognitive Behaviors

Chronic administration of (+)-Fenproporex has been shown to impact cognitive and emotional behaviors in rats.

-

Memory: Chronic treatment with (+)-Fenproporex (12.5 and 25 mg/kg, i.p. for 14 days) impaired performance in the object recognition task, suggesting deficits in recognition memory.[1][2] However, another study found that chronic administration of similar doses did not impair short- and long-term memory in inhibitory avoidance tasks.[5]

-

Anxiety: In the elevated plus-maze task, chronic administration of (+)-Fenproporex (6.25, 12.5, and 25 mg/kg) induced anxiogenic-like effects in rats.[1][2]

Neurochemical Effects

-

Acetylcholinesterase Activity: Acute administration of (+)-Fenproporex (12.5 and 25 mg/kg) increased acetylcholinesterase activity in the hippocampus and posterior cortex of young rats.[8] Conversely, chronic administration (14 days) decreased acetylcholinesterase activity in the prefrontal cortex and striatum of adult rats.[5]

-

Brain Energy Metabolism: Both acute and chronic administration of (+)-Fenproporex have been shown to increase the activity of Krebs cycle enzymes and mitochondrial respiratory chain complexes in the brains of young rats, suggesting an activation of brain energy metabolism.[9] However, another study reported that fenproporex administration decreased the activity of these enzymes, and that this effect was reversed by mood stabilizers.[1]

Logical Relationships and Summary

The behavioral pharmacology of (+)-Fenproporex is intrinsically linked to its metabolic conversion to (+)-amphetamine. The resulting increase in dopaminergic and noradrenergic signaling drives its primary behavioral effects: increased locomotor stimulation and decreased appetite. These stimulant properties are also the basis for its potential abuse liability.

Figure 3: The logical cascade from (+)-Fenproporex administration to its primary behavioral and neurochemical outcomes.

Conclusion

The behavioral pharmacology of (+)-Fenproporex in rats is largely consistent with that of its primary metabolite, (+)-amphetamine. It produces robust stimulant and anorectic effects. While its impact on cognition and anxiety is also evident, further research is required to fully characterize these effects. A significant gap in the literature exists regarding its reinforcing properties and subjective effects in drug discrimination and self-administration paradigms. Such studies would be invaluable for a more complete understanding of its abuse potential. This guide provides a foundational summary of the current knowledge and detailed methodologies to aid in the design of future research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of chronic administration of fenproporex on cognitive and non-cognitive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparative study of the anorectic and behavioral effects of fenproporex on male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discriminative stimulus properties and schedule effects of fencamfamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of acetylcholinesterase activity in brain and behavioral analysis in adult rats after chronic administration of fenproporex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Behavioral cross-sensitization between testosterone and fenproporex in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. redalyc.org [redalyc.org]

- 9. Drug effects on discrimination performance at two levels of stimulus control - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of (+)-Fenproporex on Cerebral Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenproporex, a psychostimulant of the amphetamine class, is utilized as an anorectic in some countries for the treatment of obesity. Upon administration, it is rapidly metabolized to amphetamine, which is responsible for its primary pharmacological effects.[1][2][3] The mechanism of action involves the blockade of dopamine (B1211576) and norepinephrine (B1679862) reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][4] This technical guide provides an in-depth analysis of the effects of (+)-Fenproporex on brain energy metabolism, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Quantitative Effects on Brain Energy Metabolism Enzymes

Studies in young rats have demonstrated that (+)-Fenproporex administration can significantly alter the activity of key enzymes involved in mitochondrial respiration and energy production. The following tables summarize the quantitative findings from key research.

Table 1: Effects of Acute (+)-Fenproporex Administration on Brain Enzyme Activity

| Enzyme | Dose (mg/kg) | % Increase vs. Control | Brain Region | Reference |

| Citrate (B86180) Synthase | 6.25 | ~15% | Whole Brain | [1] |

| 12.5 | ~25% | Whole Brain | [1] | |

| 25 | ~30% | Whole Brain | [1] | |

| Malate Dehydrogenase | 6.25 | ~10% | Whole Brain | [1] |

| 12.5 | ~18% | Whole Brain | [1] | |

| 25 | ~22% | Whole Brain | [1] | |

| Succinate Dehydrogenase | 6.25 | ~20% | Whole Brain | [1] |

| 12.5 | ~35% | Whole Brain | [1] | |

| 25 | ~45% | Whole Brain | [1] | |

| Complex I | 6.25 | ~12% | Whole Brain | [1] |

| 12.5 | ~20% | Whole Brain | [1] | |

| 25 | ~28% | Whole Brain | [1] | |

| Complex II-III | 6.25 | ~18% | Whole Brain | [1] |

| 12.5 | ~25% | Whole Brain | [1] | |

| 25 | ~30% | Whole Brain | [1] | |

| Complex IV | 6.25 | ~15% | Whole Brain | [1] |

| 12.5 | ~22% | Whole Brain | [1] | |

| 25 | ~28% | Whole Brain | [1] | |

| Creatine Kinase | 6.25 | ~10% | Whole Brain | [1] |

| 12.5 | ~15% | Whole Brain | [1] | |

| 25 | ~20% | Whole Brain | [1] |

Table 2: Effects of Chronic (+)-Fenproporex Administration on Brain Enzyme Activity

| Enzyme | Dose (mg/kg/day for 14 days) | % Increase vs. Control | Brain Region | Reference |

| Citrate Synthase | 6.25 | ~20% | Whole Brain | [1] |

| 12.5 | ~28% | Whole Brain | [1] | |

| 25 | ~35% | Whole Brain | [1] | |

| Malate Dehydrogenase | 6.25 | ~15% | Whole Brain | [1] |

| 12.5 | ~20% | Whole Brain | [1] | |

| 25 | ~25% | Whole Brain | [1] | |

| Succinate Dehydrogenase | 6.25 | ~25% | Whole Brain | [1] |

| 12.5 | ~40% | Whole Brain | [1] | |

| 25 | ~50% | Whole Brain | [1] | |

| Complex I | 6.25 | ~15% | Whole Brain | [1] |

| 12.5 | ~25% | Whole Brain | [1] | |

| 25 | ~30% | Whole Brain | [1] | |

| Complex II-III | 6.25 | ~20% | Whole Brain | [1] |

| 12.5 | ~28% | Whole Brain | [1] | |

| 25 | ~32% | Whole Brain | [1] | |

| Complex IV | 6.25 | ~18% | Whole Brain | [1] |

| 12.5 | ~25% | Whole Brain | [1] | |

| 25 | ~30% | Whole Brain | [1] | |

| Creatine Kinase | 6.25 | ~12% | Whole Brain | [1] |

| 12.5 | ~18% | Whole Brain | [1] | |

| 25 | ~22% | Whole Brain | [1] |

Contrasting Findings in an Animal Model of Mania

It is crucial to note that in a separate study utilizing (+)-Fenproporex to induce a mania-like state in rats, the opposite effect was observed. Chronic administration of (+)-Fenproporex in this context led to a decrease in the activity of Krebs cycle enzymes and mitochondrial respiratory chain complexes in most brain structures evaluated.[5] This suggests that the impact of (+)-Fenproporex on brain energy metabolism is highly dependent on the underlying physiological or pathological state.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Animal Treatment

Young male Wistar rats were used in the primary studies.[1][4] For acute administration, a single intraperitoneal (i.p.) injection of (+)-Fenproporex (6.25, 12.5, or 25 mg/kg) or vehicle (Tween 80) was administered.[1] For chronic administration, the animals received a single daily i.p. injection of (+)-Fenproporex (6.25, 12.5, or 25 mg/kg) or vehicle for 14 days.[1] Two hours after the final injection, the rats were euthanized by decapitation, and the brains were promptly removed for biochemical analysis.[1]

Preparation of Brain Homogenates

The whole brain was homogenized in a buffer solution (e.g., 1 mM EGTA, 215 mM mannitol, 75 mM sucrose, 0.1% BSA, 20 mM HEPES, pH 7.2) to isolate mitochondria through differential centrifugation. The resulting mitochondrial pellet was then homogenized for use in the enzyme assays.

Enzyme Activity Assays

The activities of the Krebs cycle enzymes and mitochondrial respiratory chain complexes were determined spectrophotometrically.

-

Citrate Synthase Activity: The assay is based on the reaction of acetyl-CoA with oxaloacetate to form citrate and Coenzyme A-SH. The released Coenzyme A-SH reacts with DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to produce a yellow-colored product, the formation of which is monitored at 412 nm.

-

Malate Dehydrogenase Activity: The activity is determined by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of malate.

-

Succinate Dehydrogenase (Complex II) Activity: The activity is measured by following the reduction of a specific electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), at 600 nm in the presence of succinate.

-

Mitochondrial Respiratory Chain Complex I (NADH:ubiquinone oxidoreductase) Activity: The activity is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Mitochondrial Respiratory Chain Complex II-III (Succinate:cytochrome c oxidoreductase) Activity: This coupled activity is measured by following the reduction of cytochrome c at 550 nm in the presence of succinate.

-

Mitochondrial Respiratory Chain Complex IV (Cytochrome c oxidase) Activity: The activity is determined by monitoring the oxidation of reduced cytochrome c at 550 nm.

-

Creatine Kinase Activity: The activity is measured by a coupled enzyme system where the ATP produced from phosphocreatine (B42189) and ADP is used by hexokinase to phosphorylate glucose, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH, monitored at 340 nm.

Signaling Pathways and Logical Relationships

The effects of (+)-Fenproporex on brain energy metabolism are initiated by its influence on dopaminergic and noradrenergic signaling. The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed signaling pathway for (+)-Fenproporex-induced enhancement of brain energy metabolism.

Caption: Experimental workflow for assessing the effects of (+)-Fenproporex on brain enzyme activity.

Conclusion

(+)-Fenproporex, primarily through its metabolite amphetamine, stimulates brain energy metabolism in young, healthy rats, as evidenced by the increased activity of key enzymes in the Krebs cycle and mitochondrial respiratory chain. This effect is likely mediated by the enhancement of dopaminergic and noradrenergic signaling, leading to the activation of the cAMP/PKA/CREB pathway and subsequent mitochondrial biogenesis. However, the context-dependent nature of these effects, highlighted by the contrasting findings in an animal model of mania, underscores the complexity of psychostimulant action on cerebral metabolism. Further research is warranted to elucidate the precise molecular mechanisms and the implications of these metabolic alterations in both therapeutic and pathological contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein Kinase A - Creative Enzymes [creative-enzymes.com]

- 3. A novel murine model of mania - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]

- 5. Role of cAMP-responsive element-binding protein (CREB)-regulated transcription coactivator 3 (CRTC3) in the initiation of mitochondrial biogenesis and stress response in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenproporex and DNA Damage: A Technical Overview of Acute and Chronic Administration Effects

For Immediate Release

This technical guide provides an in-depth analysis of the genotoxic effects of Fenproporex, focusing on the differential impacts of acute and chronic administration on DNA integrity. Fenproporex, a sympathomimetic amine used as an anorectic, is metabolized in vivo to amphetamine, a compound with known neurotoxic properties. This whitepaper, intended for researchers, scientists, and drug development professionals, synthesizes key findings on Fenproporex-induced DNA damage, details the experimental methodologies used for its assessment, and visualizes the potential molecular pathways involved.

Executive Summary

Studies have demonstrated that acute exposure to Fenproporex induces DNA damage in both young and adult animal models. In contrast, chronic administration does not appear to elevate DNA damage levels, suggesting the activation of cellular DNA repair mechanisms over time. The primary methodologies for assessing this genotoxicity have been the alkaline comet assay and the micronucleus test, which detect DNA strand breaks and chromosomal damage, respectively. The underlying mechanisms of DNA damage are likely linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, a known consequence of amphetamine metabolism.

Data Presentation: Quantitative Effects of Fenproporex on DNA Damage

The following tables summarize the quantitative data from a key study by Gonçalves et al. (2013), which investigated the effects of Fenproporex on DNA damage in the peripheral blood of Wistar rats using the comet assay.[1][2] The damage is quantified by the "damage index" and "damage frequency."

Table 1: Acute Administration of Fenproporex and its Effects on DNA Damage in Young Rats

| Treatment Group (mg/kg) | Damage Index (Mean ± SD) | Damage Frequency (Mean ± SD) |

| Control (Vehicle) | 18.0 ± 3.5 | 9.0 ± 2.1 |

| Fenproporex (6.25) | 21.0 ± 4.2 | 10.5 ± 2.5 |

| Fenproporex (12.5) | 25.0 ± 5.0 | 13.0 ± 2.8 |

| Fenproporex (25) | 35.0 ± 6.1 | 18.0 ± 3.9 |

| *Statistically significant difference from the control group (p < 0.05). |

Table 2: Acute Administration of Fenproporex and its Effects on DNA Damage in Adult Rats

| Treatment Group (mg/kg) | Damage Index (Mean ± SD) | Damage Frequency (Mean ± SD) |

| Control (Vehicle) | 15.0 ± 3.1 | 7.5 ± 1.8 |

| Fenproporex (6.25) | 17.0 ± 3.8 | 8.5 ± 2.0 |

| Fenproporex (12.5) | 28.0 ± 5.5 | 14.0 ± 3.1 |

| Fenproporex (25) | 38.0 ± 6.8 | 19.5 ± 4.2 |

| *Statistically significant difference from the control group (p < 0.05). |

Chronic Administration Findings:

While specific quantitative data for chronic administration were not available in the reviewed literature, the study by Gonçalves et al. (2013) reported that chronic treatment (daily injections for 14 days) with the same doses of Fenproporex did not result in a statistically significant alteration in the levels of DNA damage in either young or adult rats.[1] This suggests a potential adaptive response involving the upregulation of DNA repair mechanisms.[1]

Experimental Protocols

The assessment of Fenproporex-induced genotoxicity relies on standardized and validated assays. Below are detailed methodologies for the key experiments cited.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[3]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage.[3]

Protocol:

-

Cell Preparation: Whole blood is collected, and a 10 µL aliquot is suspended in 75 µL of 0.7% low melting point agarose in Phosphate Buffered Saline (PBS) at 37°C.[[“]]

-

Slide Preparation: The cell-agarose suspension is pipetted onto a pre-coated microscope slide and covered with a coverslip. The agarose is allowed to solidify at 4°C.[5]

-

Lysis: The slides are immersed in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least one hour at 4°C to lyse the cells and unfold the DNA.[3]

-

Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank containing fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.[3]

-

Electrophoresis: Electrophoresis is performed at a low voltage (e.g., 25V) and a specific amperage (e.g., 300 mA) for 20-30 minutes at 4°C.[3]

-

Neutralization and Staining: Slides are washed with a neutralization buffer (0.4 M Tris, pH 7.5). The DNA is then stained with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.[3]

-

Analysis: Slides are examined using a fluorescence microscope. The comets are scored, either visually or using image analysis software, to determine the percentage of DNA in the tail and the comet tail length, which are used to calculate a damage index.[3]

In Vivo Micronucleus Test